![molecular formula C17H17ClN2O4S B2705502 Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 303136-32-5](/img/structure/B2705502.png)
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H17ClN2O4S . It has a molecular weight of 380.84. The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, often involves multicomponent reactions . For example, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1. An interesting cyclization was obtained when the amino-ester 1 reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one 3. Acylation of the amino-ester 1 with chloroacetyl chloride in DCM and Et3N afforded the acylated ester 4 .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can be represented by the InChI code 1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, are known to undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has a molecular weight of 380.84. The compound is solid in its physical state .科学的研究の応用
Synthesis of Novel Biological Active Compounds
This compound serves as a precursor in the synthesis of diverse biologically active derivatives. For instance, Faty et al. (2010) utilized a similar thiophene derivative as a starting material to synthesize compounds with antimicrobial properties, showcasing the compound's role in generating new antimicrobial agents (Faty, Hussein, & Youssef, 2010). Similarly, Karcı and Karcı (2012) prepared ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, employing it in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring, further illustrating the compound's utility in developing materials with unique chromophoric properties (Karcı & Karcı, 2012).
Antimicrobial Activity Evaluation
The derivatives synthesized from Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate have been evaluated for their antimicrobial activities. Prasad et al. (2017) reported the synthesis of novel 2-aminothiophene derivatives, derived from base protanated reactions involving similar thiophene carboxylate compounds, and tested their antibacterial activity, highlighting the compound's role in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).
Development of Dyes and Pigments
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is also pivotal in synthesizing dyes and pigments with potential applications in textile and other industries. Iyun et al. (2015) synthesized novel heterocyclic disperse dyes containing the thiophene moiety, demonstrating the compound's applicability in creating dyes with excellent fastness properties on polyester fibers (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
将来の方向性
Thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, have shown a wide range of biological activities, making them a topic of interest for future research . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly their antimicrobial, antioxidant, anticorrosion, and anticancer activities .
特性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSIJRGKUSACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2705419.png)
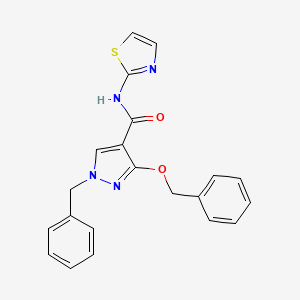
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)
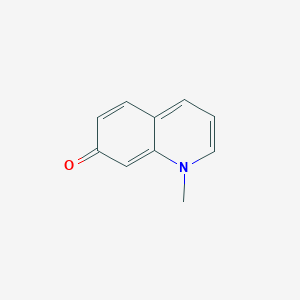
![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
![8-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2705430.png)
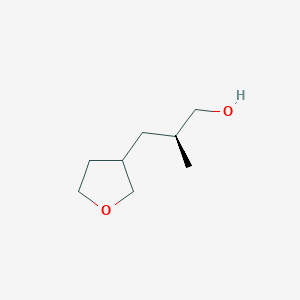
![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)
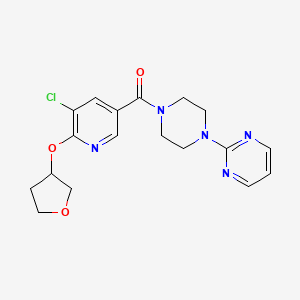
![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)
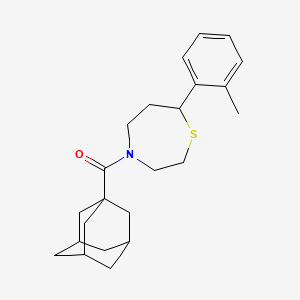
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)